2-(5-bromo-2-oxo-1H-indol-3-ylidene)propanedinitrile
Description
2-(5-bromo-2-oxo-1H-indol-3-ylidene)propanedinitrile is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
2-(5-bromo-2-oxo-1H-indol-3-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrN3O/c12-7-1-2-9-8(3-7)10(11(16)15-9)6(4-13)5-14/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXMBBXEDXIEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C#N)C#N)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-bromo-2-oxo-1H-indol-3-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-bromoindole-2,3-dione with malononitrile under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2-(5-bromo-2-oxo-1H-indol-3-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-(5-bromo-2-oxo-1H-indol-3-ylidene)propanedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-oxo-1H-indol-3-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
2-(5-bromo-2-oxo-1H-indol-3-ylidene)propanedinitrile can be compared with other indole derivatives such as:
2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile: Similar in structure but with different biological activities.
5-bromoindole-3-carboxaldehyde: Another indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications .
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